molecular formula C13H20O B7938488 2-(2,4-Dimethylphenyl)-2-pentanol

2-(2,4-Dimethylphenyl)-2-pentanol

Cat. No.: B7938488
M. Wt: 192.30 g/mol
InChI Key: VTOUBPDFPUPGBV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-pentanol ( 1135338-22-5) is a tertiary alcohol of interest in organic synthesis and research applications. This compound features a pentyl chain substituted with a 2,4-dimethylphenyl group at the second carbon, creating a sterically hindered structure that can influence reactivity and selectivity in chemical transformations . With a molecular formula of C13H20O and a molecular weight of 192.30 g/mol, this compound serves as a potential intermediate for the development of pharmaceuticals, agrochemicals, and other specialty chemicals . Its defined molecular architecture, which incorporates both aromatic and aliphatic moieties, also lends utility as a building block for constructing complex molecular frameworks or in ligand design . The product is offered with a purity of 97% and is supplied for research purposes only. It is not intended for diagnostic or therapeutic uses. Handling should be conducted in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-8-13(4,14)12-7-6-10(2)9-11(12)3/h6-7,9,14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOUBPDFPUPGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dimethylphenyl 2 Pentanol

Grignard Reagent-Mediated Pathways to Tertiary Alcohols

The Grignard reaction stands as a cornerstone in the formation of carbon-carbon bonds and is a principal method for synthesizing tertiary alcohols like 2-(2,4-dimethylphenyl)-2-pentanol. organic-chemistry.orgkhanacademy.org This powerful reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org

Design of Alkyl Halide Precursors and Magnesium Reagent Synthesis

The synthesis of the necessary Grignard reagent, 2,4-dimethylphenylmagnesium bromide, begins with the reaction of an appropriate alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgmiracosta.edu For the synthesis of this compound, the precursor of choice is 1-bromo-2,4-dimethylbenzene.

The formation of the Grignard reagent is a critical step, requiring strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition. miracosta.edu The reaction is typically initiated by adding a small amount of the halide solution to magnesium turnings. prepchem.com The successful formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. orgsyn.org

Table 1: Synthesis of 2,4-Dimethylphenylmagnesium Bromide
Reactant 1 Reactant 2 Solvent Product
1-Bromo-2,4-dimethylbenzeneMagnesium (Mg)Anhydrous Diethyl Ether or THF2,4-Dimethylphenylmagnesium bromide chemicalbook.com

Strategic Selection of Carbonyl Substrates: Ketones and Esters

The choice of the carbonyl substrate is crucial in determining the final tertiary alcohol product. Two primary classes of carbonyl compounds are utilized in conjunction with the Grignard reagent to yield this compound: ketones and esters. chemistrysteps.comlibretexts.org

When a ketone is used, a single equivalent of the Grignard reagent is required. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organic-chemistry.org For the synthesis of this compound, the appropriate ketone would be 2-pentanone. The 2,4-dimethylphenyl group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. libretexts.org

Alternatively, esters can be employed as the carbonyl substrate. A key difference when using esters is that two equivalents of the Grignard reagent are necessary. masterorganicchemistry.comjove.com The first equivalent adds to the ester, forming a tetrahedral intermediate which then collapses, eliminating an alkoxide to form a ketone intermediate. jove.com This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated during workup. masterorganicchemistry.com To synthesize this compound using this route, an ester of propanoic acid, such as ethyl propanoate, would be reacted with two equivalents of 2,4-dimethylphenylmagnesium bromide.

Table 2: Grignard Reaction Pathways to this compound
Grignard Reagent Carbonyl Substrate Equivalents of Grignard Reagent Intermediate Final Product
2,4-Dimethylphenylmagnesium bromide2-Pentanone1AlkoxideThis compound
2,4-Dimethylphenylmagnesium bromideEthyl propanoate2KetoneThis compound

Mechanistic Investigations of Carbonyl Addition in Grignard Reactions

The mechanism of the Grignard reaction with carbonyl compounds is generally understood as a nucleophilic addition. organic-chemistry.org The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone or ester. libretexts.org

In the case of a ketone, this addition leads to the formation of a magnesium alkoxide intermediate. chemistrysteps.com An acidic workup is then performed to protonate the alkoxide, yielding the final tertiary alcohol. youtube.com

With esters, the mechanism is a two-step addition process. masterorganicchemistry.comlibretexts.org The initial nucleophilic attack results in a tetrahedral intermediate that possesses a leaving group (the alkoxy group of the ester). jove.com This intermediate is unstable and collapses, expelling the alkoxide leaving group to form a ketone. masterorganicchemistry.com This ketone is then immediately attacked by a second molecule of the Grignard reagent, following the same mechanism as the reaction with a ketone, to form the tertiary alkoxide which is subsequently protonated. jove.com It is noteworthy that ketones are generally more reactive than esters towards Grignard reagents. chemistrysteps.com

Catalytic and Stoichiometric Reduction of Ketonic Precursors

An alternative synthetic strategy for this compound involves the reduction of a suitable ketonic precursor, namely 2-(2,4-dimethylphenyl)pentan-2-one. This can be achieved through catalytic hydrogenation or by using stoichiometric metal hydride reducing agents.

Hydrogenation Techniques for 2-(2,4-Dimethylphenyl)pentan-2-one

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. wikipedia.org This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of a ketone like 2-(2,4-dimethylphenyl)pentan-2-one to the corresponding secondary alcohol, various catalysts can be employed, including platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru) on a support such as carbon or alumina. google.comillinois.edu

The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can significantly influence the efficiency and selectivity of the hydrogenation. researchgate.netepa.gov For sterically hindered ketones, the reaction may require more forcing conditions. oup.com The mechanism involves the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

Application of Metal Hydride Reducing Agents

Metal hydride reagents are another powerful tool for the reduction of ketones to alcohols. chadsprep.comopenochem.org The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openochem.org

Sodium borohydride is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com It is often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate which is then protonated by the solvent. chemguide.co.uklibretexts.org

Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of carbonyl compounds, including esters and carboxylic acids. openochem.orgumn.edu Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or THF, and the reaction is typically followed by a careful aqueous workup to protonate the alkoxide intermediate. libretexts.org For the reduction of 2-(2,4-dimethylphenyl)pentan-2-one, either NaBH₄ or LiAlH₄ could be effectively utilized to produce this compound. openochem.org

Table 3: Reduction of 2-(2,4-Dimethylphenyl)pentan-2-one
Reducing Agent Solvent Mechanism Product
H₂/Catalyst (e.g., Pt, Pd, Ni)VariousCatalytic HydrogenationThis compound
Sodium Borohydride (NaBH₄)Methanol, EthanolHydride TransferThis compound masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF (anhydrous)Hydride TransferThis compound libretexts.org

Hydroformylation-Based Synthetic Sequences

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org This reaction, typically catalyzed by cobalt or rhodium complexes, converts alkenes into aldehydes, which are versatile intermediates that can be further transformed into a variety of functional groups, including alcohols. wikipedia.orgnih.gov

A plausible, albeit multi-step, hydroformylation-based sequence to obtain this compound would commence with a suitable alkene precursor. One potential starting material is 1-(2,4-dimethylphenyl)ethene. The hydroformylation of this vinyl arene would yield an aldehyde. Subsequent reaction of this aldehyde with a propyl organometallic reagent, such as propylmagnesium bromide (a Grignard reagent), followed by an aqueous workup, would furnish the desired tertiary alcohol.

A critical aspect of the hydroformylation of a vinyl arene like 1-(2,4-dimethylphenyl)ethene is the regioselectivity of the reaction – the placement of the formyl group. The reaction can produce two regioisomers: the branched aldehyde (2-(2,4-dimethylphenyl)propanal) and the linear aldehyde (3-(2,4-dimethylphenyl)propanal). For the synthesis of this compound, the branched aldehyde is the required intermediate. The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Figure 1: Proposed Hydroformylation-Based Route to this compound
(Image of a two-step reaction: Step 1 shows 1-(2,4-dimethylphenyl)ethene reacting with CO and H2 in the presence of a catalyst to form 2-(2,4-dimethylphenyl)propanal. Step 2 shows this aldehyde reacting with a propyl Grignard reagent followed by H3O+ to yield this compound.)

Table 1: Illustrative Examples of Regioselectivity in the Hydroformylation of Vinyl Arenes Note: This table presents data for analogous reactions to illustrate the principle, as specific data for 1-(2,4-dimethylphenyl)ethene was not found.

Alkene Substrate Catalyst System Branched:Linear Ratio Reference
Styrene Rh/phosphine >99:1 nih.gov
4-Methoxystyrene CuH/ligand >99:1 (for acetal) nih.gov

Stereoselective Approaches to this compound

The synthesis of chiral tertiary alcohols, where the carbinol carbon is a stereocenter, is a significant challenge in organic synthesis. acs.org This is due to the steric congestion around the prochiral ketone precursor, which can impede the facial discrimination by a chiral catalyst or reagent. msu.edu Both enantioselective and diastereoselective methods can be envisioned for the preparation of chiral this compound.

Enantioselective catalysis offers a direct and atom-economical route to chiral molecules. In the context of synthesizing this compound, this would involve the enantioselective addition of a propyl nucleophile to 2',4'-dimethylacetophenone (B1329390). thegoodscentscompany.comnih.govfoodb.cachemicalbook.com The key to this approach is a chiral catalyst that can effectively differentiate between the two prochiral faces of the ketone.

A variety of catalytic systems have been developed for the enantioselective alkylation, arylation, and vinylation of ketones. organic-chemistry.org For instance, chiral ligands in combination with metal salts can catalyze the addition of organozinc or organoaluminum reagents to ketones with high enantioselectivity.

A hypothetical enantioselective synthesis of (R)- or (S)-2-(2,4-Dimethylphenyl)-2-pentanol would involve the reaction of 2',4'-dimethylacetophenone with a propylating agent, such as dipropylzinc, in the presence of a chiral catalyst.

Figure 2: Enantioselective Propylation of 2',4'-Dimethylacetophenone
(Image showing 2',4'-dimethylacetophenone reacting with a propylating agent and a chiral catalyst to produce either the (R) or (S) enantiomer of this compound.)

The success of such a reaction would depend heavily on the catalyst's ability to create a chiral environment that favors one enantiomeric product over the other. Research in this area has identified several effective ligand types, such as chiral amino alcohols and diamines.

Table 2: Examples of Enantioselective Additions to Aryl Ketones Note: This table provides data for analogous reactions, as specific data for the propylation of 2',4'-dimethylacetophenone was not found.

Ketone Substrate Nucleophile Chiral Catalyst/Ligand Enantiomeric Excess (ee) Reference
Acetophenone Diethylzinc Chiral amino alcohol up to 98% organic-chemistry.org
1-Naphthyl methyl ketone Diphenylzinc Dihydroxy bis(sulfonamide) up to 95% organic-chemistry.org

An alternative to enantioselective catalysis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to either the ketone or the nucleophile. A well-established strategy involves the use of sulfoxide (B87167) chiral auxiliaries on the electrophilic partner. nih.gov For example, a chiral sulfoxide group could be introduced ortho to the acetyl group on the aromatic ring. The stereogenic sulfoxide would then direct the nucleophilic attack of a propyl Grignard or organolithium reagent to one face of the ketone, leading to a diastereomerically enriched tertiary alcohol. acs.orgnih.gov Subsequent reductive removal of the sulfoxide auxiliary would yield the enantiomerically enriched target compound. acs.org

Figure 3: Diastereoselective Synthesis using a Chiral Sulfoxide Auxiliary
(Image depicting a multi-step synthesis: 1. Introduction of a chiral tolyl sulfoxide group onto the 2,4-dimethylphenyl ring. 2. Conversion to the corresponding ketone. 3. Diastereoselective addition of a propyl Grignard reagent. 4. Reductive removal of the sulfoxide to give the chiral tertiary alcohol.)

This method has proven effective for the synthesis of various tertiary benzylic alcohols with high diastereomeric and enantiomeric purity. acs.orgnih.govnih.gov The stereochemical outcome is often predictable based on chelation control, where the organometallic reagent coordinates to both the sulfoxide and carbonyl oxygen atoms.

Table 3: Diastereoselectivity in Nucleophilic Additions to Ketones with Chiral Auxiliaries Note: This table presents data for analogous systems to illustrate the principle of chiral auxiliary control.

Substrate Nucleophile Diastereomeric Ratio (d.r.) Reference
(S)-2-(p-Tolylsulfinyl)acetophenone Vinylmagnesium bromide >98:2 nih.gov
(S)-2-(p-Tolylsulfinyl)acetophenone Phenylmagnesium bromide >98:2 nih.gov

Mechanistic Studies of 2 2,4 Dimethylphenyl 2 Pentanol Reactivity

Dehydration Reaction Mechanisms and Alkene Formation

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically proceeding via elimination pathways. For a tertiary alcohol like 2-(2,4-dimethylphenyl)-2-pentanol, the reaction is expected to be facile due to the stability of the resulting carbocation intermediate.

Acid-Catalyzed Dehydration Kinetics and Thermodynamics

The final step involves the abstraction of a proton from a carbon adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. Due to the structure of this compound, multiple alkene isomers can be formed, with the major product generally predicted by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene.

Thermodynamically, alcohol dehydration is an endothermic process. echemi.comstackexchange.combyjus.com The reaction is favored at higher temperatures, as this helps to overcome the activation energy barrier and shifts the equilibrium towards the products due to the increase in entropy from the formation of two molecules (alkene and water) from one molecule of alcohol. echemi.comstackexchange.com

Table 1: Representative Thermodynamic Data for Tertiary Alcohol Dehydration

Thermodynamic ParameterTypical Value Range for Tertiary AlcoholsReference
Enthalpy of Reaction (ΔH°)+40 to +60 kJ/mol acs.org
Entropy of Reaction (ΔS°)+120 to +150 J/(mol·K) acs.org
Gibbs Free Energy (ΔG°)Varies with temperature, becomes more negative at higher temperatures echemi.comacs.org

Note: These are generalized values for tertiary alcohols and may vary for this compound.

Heterogeneous and Homogeneous Catalysis of Dehydration (e.g., TiO₂, Zirconia)

While strong mineral acids are effective homogeneous catalysts for dehydration, solid acid catalysts are often preferred for their ease of separation and reduced corrosivity. rsc.org Metal oxides like titanium dioxide (TiO₂) and zirconia (ZrO₂) have demonstrated significant catalytic activity for alcohol dehydration. rsc.orgresearchgate.netrsc.orgnih.govdigitellinc.comrsc.org

Studies on the dehydration of similar alcohols over zirconia-based catalysts have shown that the reaction proceeds through the involvement of both Brønsted and Lewis acid sites on the catalyst surface. rsc.org The Lewis acid sites can coordinate with the hydroxyl group, facilitating its departure, while Brønsted acid sites can protonate the alcohol. The selectivity towards different alkene isomers can be influenced by the catalyst's surface properties, such as the ratio of acidic to basic sites. rsc.org

Titanium dioxide, particularly in its anatase form, also serves as an effective dehydration catalyst. researchgate.netrsc.orgnih.govdigitellinc.comresearchgate.net Research on alcohol dehydration using sulfur-treated TiO₂ has shown enhanced activity and selectivity, attributed to the creation of highly acidic sulfate (B86663) species on the surface. researchgate.netrsc.orgnih.gov For a tertiary alcohol like this compound, these solid acid catalysts would likely promote the E1 mechanism through surface-mediated carbocation formation.

Oxidation Pathways and Carbonyl Product Derivation

The oxidation of this compound, a tertiary alcohol, to a carbonyl compound is not straightforward. Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation under standard conditions that typically involve the removal of this hydrogen. However, under forcing conditions or with specific reagents, oxidation can occur, often involving C-C bond cleavage. More relevant to its benzylic nature is the potential for oxidation at the benzylic position of the aromatic ring, though this is less common for quaternary benzylic carbons. The focus here will be on plausible pathways derived from analogous benzylic systems.

Catalyst Screening for Selective Oxidation

The selective oxidation of alcohols is a critical industrial process. For benzylic alcohols, a variety of catalytic systems have been developed to achieve high selectivity towards the corresponding aldehydes or ketones. acs.orgacs.orgnih.govnih.govnih.govrsc.orgrsc.org While direct oxidation of the tertiary alcohol group in this compound to a ketone without C-C bond cleavage is not feasible, the principles of catalyst design for benzylic oxidation are relevant.

Catalyst systems often employ transition metals such as manganese, cobalt, or iron. acs.orgnih.govrsc.orgrsc.org For instance, Mn(OAc)₃ in conjunction with catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective for the oxidation of electron-rich benzylic alcohols. nih.gov Similarly, cobalt single-atom catalysts on nitrogen-doped carbon have demonstrated high efficiency and selectivity in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org Such systems, if applied to this compound, would likely target the benzylic C-H bonds on the dimethylphenyl ring, leading to a complex mixture of products rather than a simple carbonyl derivative of the parent alcohol.

Radical-Mediated Oxidation Processes

Radical-mediated oxidation offers an alternative pathway for the transformation of alcohols. acs.orgacs.orgnih.govnih.govrsc.orgnih.gov In the context of benzylic alcohols, radical abstraction of a hydrogen atom can initiate the oxidation process. For example, the sulfate radical anion (SO₄⁻•), generated electrochemically from peroxydisulfate, is a powerful oxidant capable of abstracting hydrogen atoms from benzylic positions. acs.orgnih.gov This leads to the formation of a benzylic radical, which can be further oxidized to a carbonyl compound. acs.orgnih.gov

The application of such a process to this compound would likely involve the formation of a radical at one of the methyl groups on the aromatic ring. Subsequent oxidation could lead to the corresponding aldehyde or carboxylic acid at that position. The stability of the benzylic radical intermediate plays a crucial role in directing the reaction. acs.orgnih.gov

Esterification Reaction Dynamics

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a reversible reaction typically catalyzed by an acid. The reactivity of an alcohol in esterification is influenced by steric hindrance around the hydroxyl group. Tertiary alcohols, such as this compound, are known to undergo esterification much slower than primary or secondary alcohols due to the steric bulk surrounding the reactive center.

The mechanism of acid-catalyzed esterification of a tertiary alcohol proceeds through a pathway that involves the formation of the stable tertiary carbocation, similar to the E1 dehydration mechanism. Protonation of the carboxylic acid is followed by the addition of the alcohol. However, due to the steric hindrance and the stability of the tertiary carbocation, an alternative pathway involving the formation of the carbocation from the alcohol, which then reacts with the carboxylic acid, is more likely.

Recent developments have explored metal-free oxidative esterification processes. For example, basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) have been shown to catalyze the one-pot oxidative esterification of various alcohols using molecular oxygen as the oxidant. nih.gov This method has been effective for both self-esterification and cross-esterification of benzylic alcohols. nih.gov Another approach involves the use of HBr-H₂O₂ in an aqueous medium for the oxidative esterification of benzylic alcohols. rsc.org These methods could potentially be applied to this compound, although the steric hindrance would likely necessitate more forcing reaction conditions.

Table 2: Factors Influencing the Rate of Esterification of Tertiary Alcohols

FactorInfluence on Reaction RateRationaleReference
Steric HindranceDecreases rateHinders the approach of the carboxylic acid to the alcohol or the carbocation. researchgate.net
Carbocation StabilityIncreases rateFacilitates the formation of the reactive intermediate. researchgate.net
TemperatureIncreases rateProvides the necessary activation energy and helps to remove water by-product. nih.gov
CatalystIncreases rateLowers the activation energy barrier. researchgate.netnih.gov

Note: This table provides a general overview of factors based on established principles of esterification kinetics.

Elucidation of Gas-Phase Reaction Mechanisms

The gas-phase chemistry of volatile organic compounds (VOCs) is critical in atmospheric science. While direct studies on this compound are not extensively documented, the reactivity of analogous and simpler alcohols provides a framework for understanding its likely atmospheric fate.

Interactions with Hydroxyl Radicals and Atmospheric Implications

In the troposphere, the primary daytime oxidant for most VOCs is the hydroxyl radical (•OH). The reaction of alcohols with •OH radicals is a key process that influences air quality and the formation of secondary pollutants like ozone. dtic.mil For simpler secondary alcohols such as 2-butanol (B46777) and 2-pentanol (B3026449), the reaction with •OH radicals proceeds via hydrogen abstraction, primarily from the carbon atom bearing the hydroxyl group. This leads to the formation of a carbon-centered radical, which is then rapidly converted to a ketone in the presence of oxygen. dtic.mil

The rate constants for the reaction of 2-butanol and 2-pentanol with •OH radicals have been determined, providing insight into their atmospheric lifetimes. dtic.mil It is expected that this compound would also react with •OH radicals, with hydrogen abstraction potentially occurring from the pentyl chain or the methyl groups on the phenyl ring. The presence of the bulky dimethylphenyl group may influence the reaction rate and the distribution of reaction products.

Alkoxy Radical Isomerization Studies

Alkoxy radicals are key intermediates in the atmospheric oxidation of VOCs. researchgate.net They can undergo several competing reactions, including isomerization, decomposition (β-scission), and reaction with O2. researchgate.net Isomerization of alkoxy radicals typically involves a 1,5-hydrogen shift, where a hydrogen atom from a carbon atom five positions away from the oxygen atom is transferred to the oxygen. nih.govresearchgate.net

For an alkoxy radical derived from this compound, several isomerization pathways would be possible, involving hydrogen abstraction from different positions on the pentyl chain or the dimethylphenyl group. The relative importance of these pathways would depend on the activation barriers for each, which are influenced by the bond dissociation energies of the C-H bonds and the strain in the resulting transition state. Computational studies on smaller alkoxy radicals have shown that 1,5-H shift reactions are often competitive with other reaction channels. researchgate.net

Nucleophilic and Electrophilic Activation of the Alcohol Functionality

The hydroxyl group of an alcohol can act as both a nucleophile and an electrophile, depending on the reaction conditions.

The lone pairs of electrons on the oxygen atom make the alcohol a nucleophile. However, the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, the hydroxyl group is typically activated by protonation or conversion to a better leaving group, such as a tosylate or a halide. In acidic media, the alcohol is protonated to form an oxonium ion, which can then depart as a water molecule, leaving behind a carbocation. youtube.com For a tertiary alcohol like this compound, the formation of a tertiary carbocation would be relatively favorable, facilitating SN1 and E1 reactions.

Conversely, the alcohol can be made to act as an electrophile. For instance, conversion to a sulfonate ester (e.g., tosylate) makes the carbon atom attached to the oxygen susceptible to nucleophilic attack.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2-(2,4-Dimethylphenyl)-2-pentanol (C₁₃H₂₀O), the molecular weight is 192.30 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo various fragmentation processes.

The molecular ion peak for tertiary alcohols is often weak or entirely absent due to the instability of the ion and the ease of fragmentation at the tertiary carbon center. whitman.educhemistrynotmystery.com The fragmentation of this compound is expected to be dominated by several key pathways:

α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For a tertiary alcohol, the expulsion of the largest alkyl group as a radical is favored. slideshare.net In this case, the loss of a propyl radical (•CH₂CH₂CH₃) or an ethyl radical (•CH₂CH₃) from the pentanol (B124592) chain, or a methyl radical (•CH₃) would lead to the formation of stable, resonance-stabilized oxonium ions. The most significant α-cleavage would be the loss of the propyl group, as it is the largest substituent.

Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring can occur, but the formation of a highly stabilized tertiary benzylic carbocation through the loss of other substituents is more probable. slideshare.net The positive charge is preferentially retained by the fragment containing the aromatic ring due to resonance stabilization. whitman.edu

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at M-18. libretexts.orgvaia.com This results in the formation of an alkene radical cation.

The predicted fragmentation pattern provides a fingerprint for the identification of this compound.

m/z (mass-to-charge ratio)Predicted Fragment IonOrigin of Fragment
192[C₁₃H₂₀O]⁺Molecular Ion (M⁺)
177[C₁₂H₁₇O]⁺Loss of methyl radical (M-15) via α-cleavage
174[C₁₃H₁₈]⁺Loss of water (M-18) via dehydration
163[C₁₁H₁₅O]⁺Loss of ethyl radical (M-29) via α-cleavage
149[C₁₀H₁₃O]⁺Loss of propyl radical (M-43) via α-cleavage
133[C₁₀H₁₃]⁺Benzylic ion resulting from loss of C₃H₇O•
119[C₉H₁₁]⁺Tropylium-like ion from rearrangement and loss of C₄H₉O•

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. youtube.com The structural components of a molecule that absorb light are known as chromophores. fiveable.me

In this compound, the primary chromophore is the 2,4-dimethylphenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. fiveable.me The presence of alkyl substituents (auxochromes) on the benzene ring typically causes a small shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. nist.govshimadzu.com The spectrum of a substituted benzene in the near-UV region (220-300 nm) often shows fine vibrational structure. nist.gov

The hydroxyl group (-OH) also has non-bonding (n) electrons, which can undergo n → σ* transitions. youtube.com However, these transitions are typically of high energy and occur in the far-UV region (below 200 nm), often outside the range of standard laboratory spectrophotometers. youtube.com These transitions are also generally weak. youtube.com

The expected electronic transitions for this compound are summarized below.

Type of TransitionOrbitals InvolvedChromophoreExpected Wavelength Region
π → ππ bonding to π antibonding2,4-Dimethylphenyl ring~250-280 nm
n → σn non-bonding to σ antibondingHydroxyl (-OH) group< 200 nm

Chiroptical Spectroscopy for Stereochemical Characterization (e.g., Circular Dichroism)

This compound possesses a chiral center at the C2 carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are powerful for characterizing such chiral molecules. saschirality.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. wikipedia.org While a UV-Vis spectrum shows absorption bands, a CD spectrum displays both positive and negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophore within the asymmetric environment of the chiral molecule. cas.cz

For this compound, the 2,4-dimethylphenyl chromophore is located adjacent to the stereocenter. The interaction between the chromophore's electronic transitions and the chiral environment gives rise to a characteristic CD spectrum. The two enantiomers will produce mirror-image CD spectra; where one enantiomer shows a positive Cotton effect at a certain wavelength, the other will show a negative effect of equal magnitude. saschirality.org

This technique is invaluable for:

Distinguishing Enantiomers: Pure enantiomers will give a distinct CD spectrum, while a racemic mixture (an equal mix of both enantiomers) will be CD-silent.

Determining Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for a specific configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. mtoz-biolabs.comresearchgate.net

Conformational Analysis: CD spectra are highly sensitive to the three-dimensional shape or conformation of a molecule in solution, providing insights not readily available from other methods. unipi.it

Therefore, circular dichroism is an essential tool for the complete stereochemical elucidation of the enantiomers of this compound.

Computational Chemistry Investigations of 2 2,4 Dimethylphenyl 2 Pentanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and for energy minimization. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for relatively large molecules like 2-(2,4-Dimethylphenyl)-2-pentanol.

In a typical DFT study of this compound, the initial step involves constructing the molecule's three-dimensional structure. This structure is then subjected to geometry optimization, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This process yields the most stable, or ground-state, geometry. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the accuracy of the calculations. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleOptimized Value
Bond LengthC(phenyl)-C(pentanol)~1.53 Å
Bond LengthC(pentanol)-O~1.44 Å
Bond AngleC(phenyl)-C(pentanol)-C(ethyl)~112°
Dihedral AngleC-C-C-O (along pentanol (B124592) chain)Varies with conformer

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific DFT calculations.

For highly accurate energy and property calculations, high-level ab initio methods such as Coupled-Cluster (CC) theory are employed. wikipedia.orgpku.edu.cnmaplesoft.comrsc.org Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its ability to accurately account for electron correlation—the interactions between electrons that are neglected in simpler models like Hartree-Fock theory. wikipedia.orgmaplesoft.com

Due to their high computational cost, CC methods are often used to perform benchmark calculations on smaller, representative fragments of the molecule or to refine the energies obtained from less computationally expensive methods like DFT. For this compound, a CCSD(T) calculation could provide a very precise value for the total electronic energy, ionization potential, and electron affinity, which can then be used to calibrate the results from DFT calculations.

Table 2: Comparison of Hypothetical Electronic Energies from Different Computational Methods

MethodBasis SetTotal Electronic Energy (Hartree)
DFT (B3LYP)6-311++G(d,p)-658.xxxxxx
MP26-311++G(d,p)-657.xxxxxx
CCSD(T)cc-pVTZ-657.yyyyyy

Note: This table illustrates the expected trend in energies, with CCSD(T) providing a more accurate benchmark. The 'x' and 'y' placeholders indicate that specific calculated values are required.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides deep insights into electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility of large molecules over time.

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. These predicted frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional groups and to confirm the molecule's structure. For NMR spectra, chemical shifts (δ) and coupling constants (J) can be calculated, providing a theoretical basis for assigning peaks in an experimental NMR spectrum.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretch~3600
C-H (aromatic)Stretch~3100-3000
C-H (aliphatic)Stretch~2980-2850
C=C (aromatic)Stretch~1600-1450
C-OStretch~1200-1100

Note: These are typical frequency ranges. Precise values would be obtained from specific calculations and may be scaled to better match experimental data.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and to determine their relative energies. Molecular mechanics force fields (e.g., MMFF94, AMBER) can be used to perform a systematic search of the conformational space by rotating around key single bonds, such as the bond connecting the phenyl ring to the pentanol chain and the bonds within the pentyl group.

The potential energy surface can be scanned to locate the energy minima corresponding to stable conformers and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature, with lower-energy conformers being more abundant.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. researchgate.netpitt.edu By mapping the potential energy surface, it is possible to identify the reactants, products, and any intermediates and transition states involved in a reaction. For this compound, potential reactions could include dehydration to form an alkene or oxidation of the alcohol group.

To study a reaction mechanism, a reaction coordinate is defined, which represents the progress of the reaction. The energy of the system is then calculated at various points along this coordinate to generate a reaction profile. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. Methods like DFT are commonly used for these types of investigations. For example, studying the acid-catalyzed dehydration of this compound would involve locating the transition state for the elimination of a water molecule.

In Silico Prediction of Stereochemical Outcomes and Chiral Recognition

Computational chemistry offers powerful tools for investigating the three-dimensional nature of molecules, predicting the outcomes of stereoselective reactions, and understanding the mechanisms of chiral recognition. For a chiral molecule like this compound, in silico methods can provide deep insights into its stereochemical properties. While specific computational studies on this compound are not prevalent in publicly accessible literature, the established methodologies for analogous chiral tertiary alcohols provide a robust framework for such investigations.

Prediction of Stereochemical Outcomes in Synthesis

The asymmetric synthesis of chiral tertiary alcohols, such as this compound, often involves the nucleophilic addition of an organometallic reagent to a prochiral ketone. nih.gov A common route would be the reaction of 2,4-dimethylphenylmagnesium bromide with 2-pentanone or propylmagnesium bromide with 2-acetyl-1,3-xylene. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stereochemical course of such reactions. nih.govnih.gov

These computational studies typically involve the following steps:

Modeling Reactants and Transition States: Researchers construct detailed models of the reactants, including the ketone, the Grignard reagent, and any chiral ligands or solvents used. The transition states for the nucleophilic attack on the two prochiral faces of the carbonyl group are then calculated. academie-sciences.fr

Energy Profile Calculation: The relative energies of the different transition states are computed. According to transition state theory, the path with the lower activation energy will be the favored one, leading to the major stereoisomer. researchgate.net

Stereoselectivity Prediction: By comparing the energy barriers for the formation of the (R)- and (S)-enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. These predictions can guide the selection of reactants, chiral auxiliaries, and reaction conditions to achieve the desired stereochemical outcome. nih.govrsc.org

For instance, a computational study on the addition of a Grignard reagent to a ketone in the presence of a chiral ligand would model the diastereomeric transition states. The energy difference between these states dictates the enantioselectivity. nih.gov

Below is a hypothetical data table illustrating the type of results obtained from a DFT calculation on a stereoselective synthesis of this compound.

Table 1: Hypothetical DFT Calculation for Stereoselective Synthesis
Transition StatePathwayCalculated Relative Energy (kcal/mol)Predicted Major Product
TS-ReAttack on Re-face (leads to S-enantiomer)0.00(S)-2-(2,4-Dimethylphenyl)-2-pentanol
TS-SiAttack on Si-face (leads to R-enantiomer)+2.5

Modeling Chiral Recognition

In silico methods are also crucial for understanding and predicting how a chiral molecule is recognized by another chiral entity, such as a chiral stationary phase in chromatography, a chiral sensor, or a biological receptor. rsc.org This process relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte (e.g., (R)- and (S)-2-(2,4-Dimethylphenyl)-2-pentanol) and a chiral selector. nih.govrsc.org

Computational investigation of chiral recognition typically involves:

Molecular Docking and Dynamics: Initial poses of the analyte enantiomers within the chiral selector are generated using molecular docking. Molecular dynamics (MD) simulations are then run to explore the conformational space and stability of these diastereomeric complexes over time. nih.gov

Binding Energy Calculations: The strength of the interaction between each enantiomer and the chiral selector is quantified by calculating the binding free energy. A significant difference in binding energy between the two diastereomeric complexes indicates high enantioselectivity. nih.govrsc.org

Analysis of Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric repulsion) that are responsible for the chiral discrimination are identified and analyzed. rsc.org

Simulation of Spectroscopic Properties: Computational methods can predict how chiral recognition affects spectroscopic properties. For example, the distinct chemical environments in the diastereomeric complexes can lead to different predicted NMR chemical shifts, which can be correlated with experimental results for chiral discrimination. rsc.orgnih.gov

A hypothetical data table summarizing the results from a molecular modeling study on the chiral recognition of this compound by a hypothetical chiral sensor is presented below.

Table 2: Hypothetical In Silico Data for Chiral Recognition
Diastereomeric ComplexCalculated Binding Energy (kcal/mol)Key Differentiating InteractionSimulated 1H NMR Shift (Hydroxyl Proton)
(R)-alcohol + Chiral Sensor-7.8Strong H-bond + π-π stacking8.15 ppm
(S)-alcohol + Chiral Sensor-6.2Weaker H-bond + Steric hindrance7.74 ppm

These computational approaches provide invaluable, atom-level detail that complements experimental work, accelerating the development of enantioselective syntheses and chiral separation methods. chemrxiv.orgrsc.org

Stereochemical Aspects and Chiral Recognition Studies

Stereogenicity of the 2-(2,4-Dimethylphenyl)-2-pentanol Structure

The molecular structure of this compound contains a stereogenic center, also known as a chiral center. This is a carbon atom bonded to four different substituent groups. In this case, the carbon at the second position of the pentanol (B124592) chain is attached to a hydroxyl group (-OH), a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a 2,4-dimethylphenyl group. The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are often designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.

Methodologies for Enantiomeric and Diastereomeric Excess Determination

The quantitative analysis of stereoisomeric mixtures is crucial in various scientific fields. Enantiomeric excess (ee) and diastereomeric excess (de) are metrics used to describe the purity of a chiral sample. nih.gov Several methodologies are available for their determination. Optical methods, such as polarimetry, which measures the rotation of plane-polarized light, can provide a rapid assessment of enantiomeric purity. However, more sophisticated techniques are often required for accurate quantification, especially in complex mixtures. Spectroscopic methods, particularly nuclear magnetic resonance (NMR) using chiral derivatizing agents, can be employed to distinguish between enantiomers and diastereomers. nih.gov These agents react with the analyte to form diastereomeric derivatives that exhibit distinct signals in the NMR spectrum, allowing for their quantification. Furthermore, chromatographic techniques, as detailed in the following section, are powerful tools for separating stereoisomers and thereby determining their relative amounts. nih.govresearchgate.net

Chromatographic Techniques for Stereoisomer Separation

Chromatography is a cornerstone of stereoisomer separation. The fundamental principle lies in the differential interaction of the stereoisomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral stationary phase high-performance liquid chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. nih.govuncw.edu The stationary phase in the HPLC column is modified with a chiral selector, which can be a complex molecule like a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) derivatives), a protein, or a cyclodextrin (B1172386). uncw.edusigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. sigmaaldrich.com These complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for a successful separation. uncw.edu For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral stationary phase that has shown broad applicability in resolving enantiomers of various compounds. uncw.edu

For volatile compounds, gas chromatography (GC) with a chiral stationary phase is the method of choice. researchgate.net Similar to chiral HPLC, the separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of the GC column. researchgate.netnih.gov Cyclodextrin derivatives are frequently used as chiral selectors in GC. researchgate.netnih.govnih.gov The volatility of the analyte is a prerequisite for this technique. For non-volatile compounds, derivatization to a more volatile form may be necessary. The selection of the appropriate chiral column and the optimization of the temperature program are crucial for achieving good resolution of the stereoisomers. nih.gov

Investigating Chiral Recognition Mechanisms in Molecular Interactions

Understanding how chiral molecules recognize and interact with each other is a fundamental area of research. In the context of chromatographic separations, the chiral recognition mechanism refers to the specific molecular interactions between the enantiomers and the chiral stationary phase that lead to their separation. sigmaaldrich.com These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. sigmaaldrich.com For example, with cyclodextrin-based chiral stationary phases, the chiral recognition is often based on the formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule. sigmaaldrich.com The subtle differences in how the enantiomers fit into and interact with the chiral cavity result in their separation. Studying these mechanisms often involves a combination of experimental techniques, such as varying the mobile phase composition and temperature in chromatography, and computational modeling to simulate the interactions at a molecular level.

Advanced Derivatives and Analogues in Organic Synthesis

Synthesis and Characterization of Alkyl Chain Modified Analogues

The synthesis of analogues of 2-(2,4-Dimethylphenyl)-2-pentanol with modified alkyl chains can be readily achieved through the versatile Grignard reaction. This classic organometallic reaction allows for the systematic variation of the alkyl groups attached to the tertiary carbinol center. The general synthetic strategy involves the reaction of a Grignard reagent with a suitable ketone.

For instance, to synthesize analogues where the propyl group is varied, 2,4-dimethylacetophenone can be treated with different alkylmagnesium halides. Similarly, to modify the methyl group, a propiophenone (B1677668) derivative could be reacted with methylmagnesium iodide. A general scheme for this synthesis is presented below:

General Synthetic Scheme for Alkyl Chain Modified Analogues

Reaction of a Ketone with a Grignard Reagent

R-MgX + R'-C(=O)-Ar -> R-C(OH)(R')-Ar

Where Ar is the 2,4-dimethylphenyl group.

A table of potential alkyl chain modified analogues and the required precursors is provided below.

Target AnalogueKetone PrecursorGrignard Reagent
2-(2,4-Dimethylphenyl)-2-hexanol2,4-DimethylacetophenoneButylmagnesium bromide
3-(2,4-Dimethylphenyl)-3-hexanol2,4-DimethylpropiophenonePropylmagnesium bromide
2-(2,4-Dimethylphenyl)-3-methyl-2-butanol2,4-DimethylacetophenoneIsopropylmagnesium chloride

The characterization of these newly synthesized analogues would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the new alkyl group's connectivity, Infrared (IR) spectroscopy to verify the presence of the hydroxyl group, and Mass Spectrometry (MS) to determine the molecular weight.

Impact of Aryl Ring Substitutions on Reactivity and Selectivity

The electronic nature of the 2,4-dimethylphenyl ring can be modulated by introducing additional substituents, which in turn would influence the reactivity and selectivity of reactions involving the tertiary hydroxyl group. The existing methyl groups are electron-donating, which can stabilize a potential carbocation at the benzylic position.

The introduction of electron-withdrawing groups (EWGs) or further electron-donating groups (EDGs) on the aromatic ring can significantly alter the properties of the molecule.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): Adding EWGs to the aryl ring would destabilize any developing positive charge on the benzylic carbon. This would make the hydroxyl group a better leaving group in acid-catalyzed reactions like dehydration, as the resulting carbocation would be less stable and more reactive. researchgate.netacs.org

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Further EDGs would increase the electron density on the ring and further stabilize a benzylic carbocation. This could facilitate reactions that proceed through an Sₙ1 mechanism. researchgate.netacs.org

The following table summarizes the predicted effects of different substituents on the reactivity of the tertiary alcohol.

Substituent on Aryl RingPredicted Effect on Dehydration RatePredicted Effect on Sₙ1 Reaction Rate
Nitro (-NO₂)IncreaseDecrease
Cyano (-CN)IncreaseDecrease
Methoxy (-OCH₃)DecreaseIncrease
Amino (-NH₂)DecreaseIncrease

These substitutions can also influence the selectivity of reactions on the aromatic ring itself, such as electrophilic aromatic substitution, by directing incoming electrophiles to specific positions.

Functionalization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional handle in this compound, and its transformation opens up avenues for a wide range of derivatives. nih.gov Although tertiary alcohols can be less reactive than primary or secondary alcohols in some cases, several methods are available for their functionalization. libretexts.org

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using hydrogen halides. The reactivity order for this reaction is typically tertiary > secondary > primary alcohols. libretexts.orgyoutube.com

R-OH + HBr -> R-Br + H₂O

Formation of Sulfonate Esters: A common strategy to convert the hydroxyl into a good leaving group is to form a sulfonate ester, such as a tosylate or mesylate. This reaction preserves the stereochemistry at the carbinol center. libretexts.orgyoutube.com

R-OH + TsCl -> R-OTs + HCl

Protection of the Hydroxyl Group: In multi-step syntheses, the hydroxyl group can be protected to prevent it from reacting with certain reagents. A common protecting group for alcohols is a silyl (B83357) ether, formed by reacting the alcohol with a silyl halide. nih.gov

R-OH + (CH₃)₃SiCl -> R-O-Si(CH₃)₃ + HCl

Azidation: The hydroxyl group can also be replaced by an azide (B81097) group, which is a versatile functional group that can be further transformed, for example, into an amine. researchgate.net

These functionalizations are crucial for incorporating the molecular scaffold of this compound into more complex structures.

Incorporation of this compound into Complex Molecular Architectures

The structure of this compound makes it a potentially useful building block for the synthesis of larger, more complex molecules and functional materials.

Through functionalization of its hydroxyl group, this compound can serve as a precursor to a variety of organic intermediates.

One of the most straightforward transformations is acid-catalyzed dehydration to form alkenes. Due to the substitution pattern, a mixture of alkene isomers is likely to be formed, with the more substituted (and thus more stable) alkene being the major product according to Zaitsev's rule. These alkenes are valuable intermediates in organic synthesis, amenable to a wide range of addition reactions.

IntermediateSynthetic TransformationPotential Subsequent Reactions
AlkenesDehydration (e.g., with H₂SO₄)Halogenation, hydroboration-oxidation, epoxidation
Alkyl HalideSubstitution (e.g., with HBr)Nucleophilic substitution, elimination
TosylateEsterification (with TsCl)Nucleophilic substitution with a wide range of nucleophiles

The use of this compound as a precursor allows for the introduction of the bulky and rigid 2,4-dimethylphenyl group into new molecular frameworks.

While specific applications of this compound in materials science are not widely documented, its chemical structure suggests potential utility as a monomer in polymerization reactions. The hydroxyl group can participate in condensation polymerizations. numberanalytics.com

For example, if used as a co-monomer with dicarboxylic acids, it could be incorporated into polyesters. Similarly, reaction with diisocyanates could lead to the formation of polyurethanes. numberanalytics.com

The inclusion of the this compound unit into a polymer chain would be expected to impart specific properties to the resulting material:

Increased Rigidity and Thermal Stability: The bulky aromatic group would restrict chain mobility, potentially increasing the glass transition temperature and thermal stability of the polymer.

Modified Solubility: The hydrophobic nature of the hydrocarbon backbone and the aromatic ring would decrease the polymer's solubility in polar solvents.

Altered Mechanical Properties: The bulky side group would likely lead to a more amorphous polymer with potentially different tensile strength and elasticity compared to polymers with smaller, more flexible side chains.

The hydroxyl group is a key feature that allows for the incorporation of this molecule into larger polymeric structures, making it a candidate for the development of new functional materials. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable Synthetic Methodologies

The traditional synthesis of tertiary alcohols like 2-(2,4-Dimethylphenyl)-2-pentanol often relies on Grignard reactions. mt.commasterorganicchemistry.com While effective, these methods typically involve volatile organic solvents and produce significant magnesium salt waste, posing environmental concerns. Future research will likely focus on developing greener, more sustainable synthetic pathways.

Recent advancements in organic synthesis offer several promising alternatives. Visible-light-mediated chemistry, for instance, presents a highly desirable green approach. rsc.orgresearchgate.netrsc.org Researchers have developed methods for synthesizing sterically hindered tertiary alcohols using carbonyl compounds and arylamines in water, driven by visible light. rsc.orgresearchgate.netrsc.org This approach avoids the need for stoichiometric organometallic reagents and harsh reaction conditions. rsc.org Another sustainable strategy involves using alcohols as carbonyl surrogates in Grignard-type reactions, catalyzed by transition metals like ruthenium. nih.gov This method is atom-economical, producing only hydrogen and nitrogen as byproducts. nih.gov

The development of catalytic methods that minimize waste and utilize renewable resources is a key objective. researchgate.net For the synthesis of this compound, this could involve the direct, selective oxidation of a C-H bond on a suitable precursor hydrocarbon. acs.orgorganic-chemistry.org Such methods, if successfully developed, would represent a significant step towards a more sustainable production of this and related tertiary alcohols.

Table 1: Comparison of Synthetic Methodologies for Tertiary Alcohols

MethodologyAdvantagesDisadvantagesSustainability Aspect
Traditional Grignard Reaction High yield, well-establishedUse of volatile organic solvents, stoichiometric metal wasteLow
Visible-Light Photocatalysis Mild conditions, can use water as a solvent, avoids harsh reagents rsc.orgrsc.orgMay require specific photocatalystsHigh
Alcohol Dehydrogenation/Grignard-type Reaction Atom-economical, alcohols as readily available starting materials, no oxidant waste nih.govRequires a transition metal catalystHigh
Direct C-H Oxidation High atom economy, direct functionalization of hydrocarbons acs.orgorganic-chemistry.orgCan be challenging to control selectivityHigh

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, particularly through complex multi-step or catalytic processes, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring Grignard reactions. mt.com It allows for the tracking of the concentration of reactants and the formation of the Grignard reagent in real-time. mt.com This can be particularly useful for managing the exothermic nature of the reaction and ensuring its safe and efficient progression. mt.com

Raman spectroscopy is another valuable technique for in situ monitoring of chemical reactions, including those in industrial settings. mt.com It can provide detailed information about molecular vibrations and can be used to identify and quantify different species in a reaction mixture. For more complex reaction systems, the development of specialized spectroscopic probes that are sensitive to specific functional groups or intermediates could provide even greater detail. nih.gov

Table 2: Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis of this compound
Fourier Transform Infrared (FTIR) Spectroscopy Functional group identification, concentration of reactants and products Monitoring the formation of the Grignard reagent and the consumption of the ketone precursor. mt.com
Raman Spectroscopy Molecular structure, vibrational modes, quantification of components mt.comReal-time analysis of reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure and connectivityCharacterization of intermediates and final product structure.

Integrated Computational and Experimental Research Programs

The synergy between computational modeling and experimental work offers a powerful approach to accelerate the discovery and optimization of chemical processes. For a molecule like this compound, integrated research programs could provide deep insights into its properties and reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.netresearchgate.net This can help in understanding reaction mechanisms and in designing more efficient synthetic routes. For example, computational studies can elucidate the transition states of a reaction, helping to explain observed selectivities.

Experimental studies, in turn, can validate the predictions of computational models and provide real-world data on reaction outcomes. This iterative cycle of prediction and experimentation can lead to a more profound understanding of the chemical system and facilitate the development of novel applications. Such integrated programs have been successfully applied to understand complex reaction mechanisms and to design new catalysts. nih.govresearchgate.net

Exploration of this compound in Specialized Catalysis or Materials Science

The unique steric and electronic properties of this compound make it an interesting candidate for exploration in specialized areas of catalysis and materials science. The bulky 2,4-dimethylphenyl group can create a specific chiral environment around the tertiary alcohol functionality, which could be exploited in asymmetric catalysis. While the alcohol itself may not be the catalyst, it could serve as a chiral ligand or a precursor to one. The synthesis of chiral tertiary alcohols is an active area of research, with applications in the production of pharmaceuticals and other fine chemicals. rsc.org

In materials science, sterically hindered molecules are often used to create materials with specific physical properties. The bulky nature of this compound could be utilized in the design of polymers or molecular glasses with high thermal stability or specific morphologies. Its structure could also be incorporated into liquid crystals or other advanced materials where molecular shape plays a critical role. The arylation of tertiary alcohols is a known method for producing sterically hindered ethers, which are of interest in various applications. acs.org

Further research in these areas would involve the synthesis of derivatives of this compound and the characterization of their properties. This could lead to the discovery of new catalysts for challenging chemical transformations or novel materials with unique and valuable characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dimethylphenyl)-2-pentanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,4-dimethylbenzene and 2-pentanol derivatives under acidic catalysis (e.g., AlCl₃). Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants to intermediates. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .
  • Key Data :

ParameterOptimal Range
Temperature60–80°C
CatalystAlCl₃ (0.5–1.0 eq)
SolventDichloromethane

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential vapor release. Store in airtight containers away from oxidizers. Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).
  • FT-IR : Identify hydroxyl (O-H stretch ~3400 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
  • GC-MS : Verify purity and molecular ion peak (M⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties. These models predict reactivity with electrophiles and nucleophiles, aiding in designing derivatives for material science applications .
  • Key Computational Outputs :

PropertyValue (eV)
HOMO-6.2
LUMO-1.8
Band Gap4.4

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer : Discrepancies (e.g., chemical shift deviations in NMR) arise from solvent effects or conformational dynamics. Use solvent correction models in computational software (e.g., Gaussian) and compare with empirical data from NIST Chemistry WebBook . Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How does steric hindrance from the 2,4-dimethylphenyl group influence reaction kinetics in catalytic processes?

  • Methodological Answer : Steric effects reduce reaction rates in nucleophilic substitutions or esterifications. Kinetic studies (e.g., Eyring plots) quantify activation energy changes. Compare with less hindered analogs (e.g., phenyl-2-pentanol) to isolate steric contributions .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

  • Answer : Low yields (<50%) due to competing side reactions (e.g., isomerization). Solutions include using directing groups (e.g., -NO₂) to enhance regioselectivity or switching to milder catalysts (e.g., FeCl₃) .

Q. How can researchers validate the environmental stability of this compound?

  • Answer : Conduct accelerated degradation studies under UV light, varying pH (3–10), and elevated temperatures. Analyze degradation products via LC-MS and assess toxicity using microbial assays (e.g., Daphnia magna) .

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